molecular formula C18H22FN3O3 B7052705 3-[1-[1-(4-Fluorophenyl)-2,5-dioxopyrrolidin-3-yl]piperidin-3-yl]propanamide

3-[1-[1-(4-Fluorophenyl)-2,5-dioxopyrrolidin-3-yl]piperidin-3-yl]propanamide

Cat. No.: B7052705
M. Wt: 347.4 g/mol
InChI Key: BWSTUAYLBQASPF-UHFFFAOYSA-N
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Description

3-[1-[1-(4-Fluorophenyl)-2,5-dioxopyrrolidin-3-yl]piperidin-3-yl]propanamide is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a fluorophenyl group, a dioxopyrrolidinyl moiety, and a piperidinyl group linked to a propanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-[1-(4-Fluorophenyl)-2,5-dioxopyrrolidin-3-yl]piperidin-3-yl]propanamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the 4-fluorophenyl intermediate:

    Synthesis of the dioxopyrrolidinyl moiety: This involves the cyclization of a suitable precursor to form the pyrrolidinone ring.

    Coupling with piperidine: The dioxopyrrolidinyl intermediate is then coupled with a piperidine derivative under appropriate conditions, such as using a base and a coupling reagent.

    Formation of the propanamide chain:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, which allows for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[1-[1-(4-Fluorophenyl)-2,5-dioxopyrrolidin-3-yl]piperidin-3-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies to understand its interactions with biological targets.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs for treating various diseases.

    Industry: The compound can be used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-[1-[1-(4-Fluorophenyl)-2,5-dioxopyrrolidin-3-yl]piperidin-3-yl]propanamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or ion channels. The compound exerts its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

3-[1-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]piperidin-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FN3O3/c19-13-4-6-14(7-5-13)22-17(24)10-15(18(22)25)21-9-1-2-12(11-21)3-8-16(20)23/h4-7,12,15H,1-3,8-11H2,(H2,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWSTUAYLBQASPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2CC(=O)N(C2=O)C3=CC=C(C=C3)F)CCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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